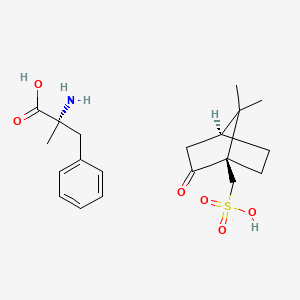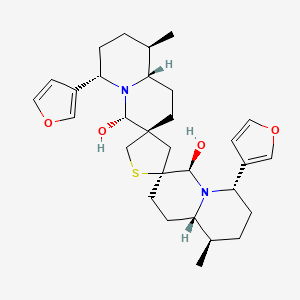
Dihydroxythiobinupharidine
説明
Dihydroxythiobinupharidine is an active compound found in Nuphar lutea extract . It is a dimeric sesquiterpene thioalkaloid which presents multiple activities .
Molecular Structure Analysis
The empirical formula of this compound is C30H42N2O4S . The molecular weight is 526.73 . Further details about the molecular structure are not provided in the available resources.Physical And Chemical Properties Analysis
This compound is a powder form . It has an antibiotic activity spectrum against Gram-positive bacteria . The storage temperature is -20°C .科学的研究の応用
Synthesis and Biological Evaluation
Total Syntheses and Biological Evaluation of Dihydroxythiobinupharidine Researchers have successfully conducted the first total syntheses of several hydroxylated dimeric Nuphar alkaloids, including this compound. These syntheses have been crucial for understanding the structural and stereochemical configurations of these compounds. Furthermore, the study provided first-time apoptosis data for some non-natural enantiomers and indicated high apoptotic activity across different enantiomers, suggesting potential applications in cancer research or treatment (Korotkov et al., 2015).
Interaction with Human Topoisomerases
This compound as a Poison of Human Type II Topoisomerases this compound has been identified to enhance DNA cleavage mediated by human type II topoisomerases, which are enzymes involved in DNA replication and cell division. The compound acts as a "covalent poison," interacting with the enzyme outside the DNA cleavage-ligation active site. This interaction potentially explains some medicinal properties of Nuphar lutea, from which the compound is derived (Dalvie et al., 2019).
Enhancement of Neutrophil Functions
Nupharidine Enhances Aggregatibacter Actinomycetemcomitans Clearance by Priming Neutrophils and Augmenting Their Effector Functions This study highlights the role of this compound in priming neutrophils and enhancing their bactericidal functions against Aggregatibacter actinomycetemcomitans. The compound does not have a direct bactericidal effect but enhances neutrophil phagocytosis, ROS production, and NET formation during infection. These findings point to the potential use of this compound as an adjunctive agent in treating periodontitis caused by Aa-JP2 (Levy et al., 2019).
Inhibition of Cysteine Proteases
Inhibition of Cysteine Proteases by this compound from Nuphar lutea this compound has been demonstrated to inhibit cysteine proteases with varying degrees of sensitivity, depending on the active site's structural and biochemical properties. The study also explored the interaction mechanisms, offering insights into the potential applications of this compound in developing inhibitors against diseases like COVID-19, by targeting specific proteases (Waidha et al., 2021).
作用機序
Dihydroxythiobinupharidine inhibits NFκB activation, leading to an induction of apoptosis via cleavage of procaspase-9 and poly (ADP-ribose) polymerase (PARP). It was also found to act synergistically with cytotoxic drugs such as cisplatin and etoposide, enabling their cytotoxic effect at lower concentrations .
将来の方向性
Dihydroxythiobinupharidine has shown potential in disease biology, including cancer . It has been found to be an effective inhibitor of the kinase activity of members of the protein kinase C (PKC) family . Future studies could focus on optimizing the use of this compound and/or its molecular derivatives against diseases .
特性
InChI |
InChI=1S/C30H42N2O4S/c1-19-3-5-25(21-9-13-35-15-21)31-23(19)7-11-29(27(31)33)17-30(37-18-29)12-8-24-20(2)4-6-26(32(24)28(30)34)22-10-14-36-16-22/h9-10,13-16,19-20,23-28,33-34H,3-8,11-12,17-18H2,1-2H3/t19-,20-,23+,24+,25+,26+,27+,28-,29-,30+/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEOLAMWQVWASS-QMARKCQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N2C1CCC3(C2O)CC4(CCC5C(CCC(N5C4O)C6=COC=C6)C)SC3)C7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N2[C@H]1CC[C@@]3([C@@H]2O)C[C@]4(CC[C@H]5[C@@H](CC[C@H](N5[C@@H]4O)C6=COC=C6)C)SC3)C7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30343-70-5 | |
| Record name | Dihydroxythiobinupharidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030343705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



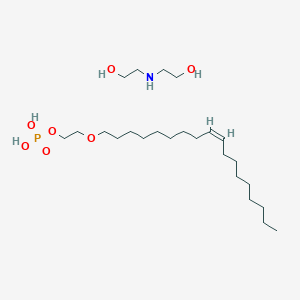
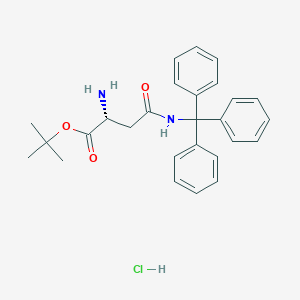

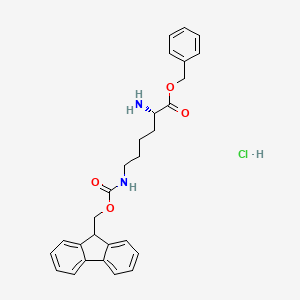
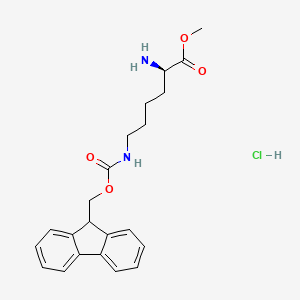

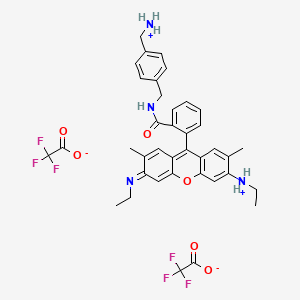
![Ethanamine, 2-[(5-chloro-2-pyrimidinyl)oxy]-N,N-dimethyl-](/img/structure/B1495659.png)
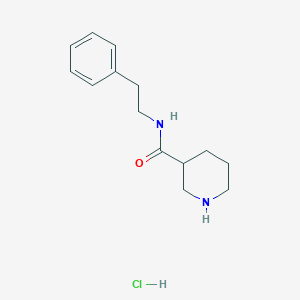

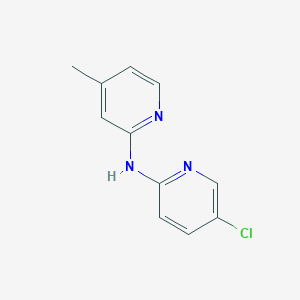
![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)

